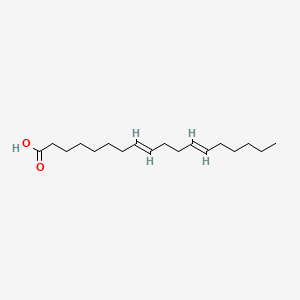
Tellurinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tellurinic acid is a tellurium oxoacid.
Applications De Recherche Scientifique
Optical Resolution and Racemization Mechanism
- Tellurinic acid has been used to study its optical activity and racemization mechanisms. Optically active this compound was obtained and found to be stable in certain solvents. The racemization process in solution was shown to proceed via a hypervalent tellurane formed by the addition of water (Nakashima et al., 2004).
Catalytic Applications
- Aryltellurinic acids, derived from diaryl ditellurides, have been used as catalysts in oxidation reactions. The study found that the electron demand in intermediates during the reaction greatly influenced the effectiveness of the tellurinic acids as catalysts (Alberto et al., 2014).
Absolute Configuration and Racemization Mechanism
- The absolute configuration of optically active arenethis compound was determined through chromatographic resolution and comparison with optically active sulfinic acid. The racemization mechanism in solution was elucidated, revealing the formation of an achiral tellurane (Nakashima et al., 2004).
Use as Oxidizing Reagent
- Arene tellurinic anhydrides have been studied for their use as mild and selective oxidizing agents. The research highlighted the preparation and oxidizing properties of various this compound anhydrides, comparing their effectiveness with telluroxides (Nidhi, 2012).
Stibonic and Tellurinic Acids
- Research on stibonic and tellurinic acids, including their history and molecular properties, has been conducted. This includes the study of aggregation and structure, comparing them with other related compounds (Beckmann et al., 2008).
Biological Activities
- The biological effects and potential applications of various tellurium compounds, including this compound, have been explored. This encompasses a range of uses from microbiology to protease inhibitors (Cunha et al., 2009).
Propriétés
Formule moléculaire |
H2O2Te |
|---|---|
Poids moléculaire |
161.6 g/mol |
InChI |
InChI=1S/H2O2Te/c1-3-2/h3H,(H,1,2) |
Clé InChI |
WPRQZTSLFHADSS-UHFFFAOYSA-N |
SMILES |
O[TeH]=O |
SMILES canonique |
O[TeH]=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



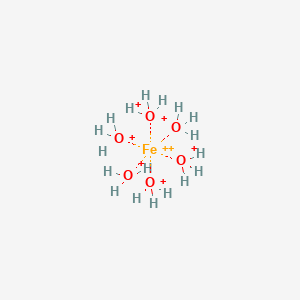
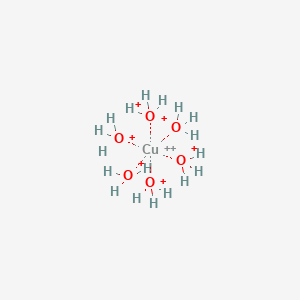
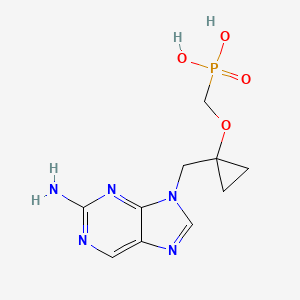
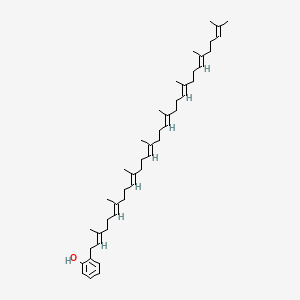
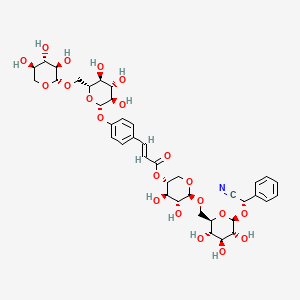
![4-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid](/img/structure/B1237513.png)
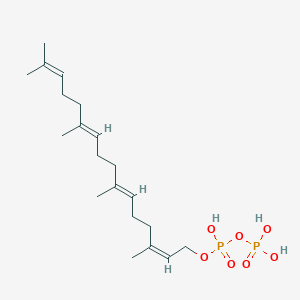
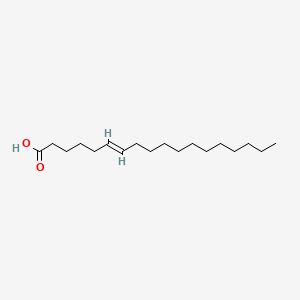

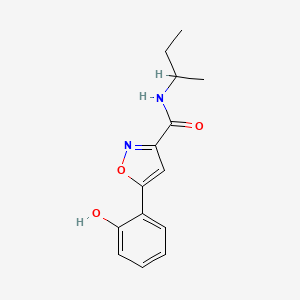
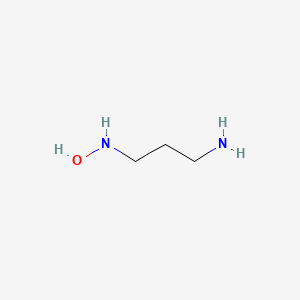
![(4S,6R,8R,9Z,11E)-16-Chloro-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione](/img/structure/B1237525.png)
